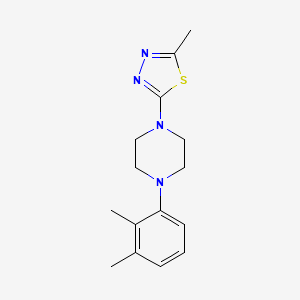![molecular formula C15H18ClN3O2S B12266603 4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266603.png)
4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloro group, a phenylethanesulfonyl group, and an azetidinylmethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the azetidinylmethyl group: This step involves the reaction of the pyrazole derivative with an azetidinylmethyl halide in the presence of a base like potassium carbonate.
Introduction of the phenylethanesulfonyl group: This can be achieved by reacting the intermediate with phenylethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkoxides, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazole derivatives with modified functional groups.
Substitution: Formation of substituted pyrazole derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions in cells and tissues.
Materials Science: The compound can be incorporated into polymers and materials to impart specific properties such as conductivity, fluorescence, or mechanical strength.
Chemical Biology: It can be used in chemical biology research to develop new tools for studying protein function and cellular processes.
Mechanism of Action
The mechanism of action of 4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The phenylethanesulfonyl group may enhance the compound’s binding affinity and selectivity for its target. The azetidinylmethyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole: Similar structure with a bromo group instead of a chloro group.
4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-imidazole: Similar structure with an imidazole ring instead of a pyrazole ring.
4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazoline: Similar structure with a pyrazoline ring instead of a pyrazole ring.
Uniqueness
4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloro group, phenylethanesulfonyl group, and azetidinylmethyl group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H18ClN3O2S |
|---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
4-chloro-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C15H18ClN3O2S/c16-15-8-17-18(12-15)9-14-10-19(11-14)22(20,21)7-6-13-4-2-1-3-5-13/h1-5,8,12,14H,6-7,9-11H2 |
InChI Key |
MLZXQZOOJLIMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(but-3-en-1-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12266523.png)
![3-(methoxymethyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B12266525.png)

![9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266532.png)
![7-Methoxy-3-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266551.png)
![2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone](/img/structure/B12266553.png)
![2-(Oxolan-3-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B12266559.png)
![4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266567.png)
![3-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B12266569.png)
![N-(2-ethoxyphenyl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B12266570.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(propan-2-yl)-1,2,4-thiadiazole](/img/structure/B12266576.png)
![5-chloro-N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12266582.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B12266587.png)
![5-Methoxy-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12266595.png)
